Clidinium Bromide

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for gastrointestinal disease.

See also: Clidinium (has active moiety).

Structure

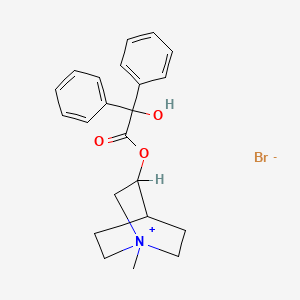

3D Structure of Parent

Eigenschaften

IUPAC Name |

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEGFOKQMZHVOW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7020-55-5 (Parent) | |

| Record name | Clidinium bromide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022835 | |

| Record name | Clidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3485-62-9 | |

| Record name | Clidinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3485-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clidinium bromide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLIDINIUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clidinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Clidinium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91ZQW5JF1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Clidinium Bromide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for clidinium bromide, a quaternary ammonium anticholinergic agent. The synthesis is a two-step process commencing with the esterification of 3-quinuclidinol with a benzilic acid derivative, followed by the quaternization of the resulting intermediate. This document outlines the detailed experimental protocols for each step, presents key quantitative data in a structured format, and includes visualizations of the synthesis workflow for enhanced clarity.

Core Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-step process. The first step involves the formation of an ester linkage between 3-quinuclidinol and benzilic acid, typically via its more reactive acid chloride or by transesterification with a methyl ester. The resulting intermediate, 3-quinuclidinyl benzilate, is then subjected to quaternization of the tertiary nitrogen within the quinuclidine ring system using methyl bromide to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 3-Quinuclidinyl Benzilate

This procedure details the synthesis of the intermediate 3-quinuclidinyl benzilate through the transesterification of methyl benzilate with 3-quinuclidinol.

Materials:

-

3-Quinuclidinol

-

Methyl benzilate

-

Sodium methylate

-

Heptane

-

Water

-

Hydrochloric acid (2N)

-

Sodium carbonate

Procedure:

-

To a suitable reaction vessel equipped with a distillation apparatus, add equimolar amounts of 3-quinuclidinol and methyl benzilate to heptane to form a slurry.

-

Add a 5% molar excess of sodium methylate to the mixture.

-

Heat the reaction mixture to reflux. The azeotropic distillation of methanol and heptane will commence.

-

Continue the reaction for approximately 30 minutes, monitoring for the completion of methanol distillation, which is indicated by a rise in the distillation temperature to that of pure heptane (approximately 98 °C).

-

After completion, cool the reaction mixture.

-

Add water, followed by 2N hydrochloric acid, to the reaction mixture to extract the product into the aqueous phase.

-

Separate the clear aqueous phase.

-

Slowly add the aqueous solution to a solution of sodium carbonate in water at a temperature of approximately 5°C to precipitate the 3-quinuclidinyl benzilate.

-

Filter the resulting slurry, wash the residue with water, and dry to yield the final product.

Step 2: Synthesis of this compound (Quaternization)

This protocol describes the quaternization of 3-quinuclidinyl benzilate with methyl bromide to synthesize this compound. This procedure is adapted from the synthesis of a structurally related compound, umethis compound, and is expected to be effective for this transformation.

Materials:

-

3-Quinuclidinyl benzilate

-

Methyl bromide (as a solution or gas)

-

Acetonitrile

-

Isopropanol

-

Water

Procedure:

-

Dissolve 3-quinuclidinyl benzilate in acetonitrile in a suitable reaction vessel.

-

Introduce methyl bromide to the solution. If using gaseous methyl bromide, bubble it through the solution. If using a solution of methyl bromide, add it dropwise.

-

Stir the reaction mixture at room temperature for approximately 6 hours.

-

Monitor the reaction for the precipitation of this compound.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Recrystallize the crude product from a mixture of isopropanol and water to yield pure this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediate.

| Step 1: 3-Quinuclidinyl Benzilate Synthesis | |

| Parameter | Value |

| Molar Ratio (3-Quinuclidinol:Methyl Benzilate) | 1:1 |

| Catalyst (Sodium Methylate) | 5% molar excess |

| Solvent | Heptane |

| Reaction Time | ~30 minutes |

| Yield | 78-84% |

| Melting Point | 164-165 °C |

| Step 2: this compound Synthesis | |

| Parameter | Value |

| Solvent | Acetonitrile |

| Reaction Time | ~6 hours |

| Recrystallization Solvent | Isopropanol/Water |

| Purity (minimum) | 97% |

| Melting Point | 240-241 °C[1] |

Visualizations

The following diagrams illustrate the synthesis pathway and experimental workflows.

Caption: Overall synthesis pathway of this compound.

Caption: Experimental workflow for the synthesis of 3-Quinuclidinyl Benzilate.

Caption: Experimental workflow for the quaternization to form this compound.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Clidinium Bromide in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clidinium bromide is a synthetic anticholinergic agent utilized for its antispasmodic and antisecretory effects on the gastrointestinal tract.[1][2] Its efficacy is intrinsically linked to its chemical stability, particularly in solution, which is a critical parameter for formulation development, storage, and therapeutic activity. This technical guide provides a comprehensive overview of the chemical properties and stability profile of this compound in various solution-based scenarios. It consolidates data from forced degradation studies, outlines detailed experimental protocols for stability-indicating analyses, and visualizes its mechanism of action and experimental workflows. This document is intended to serve as a key resource for researchers, scientists, and drug development professionals engaged in the study and formulation of this compound.

Chemical and Physical Properties

This compound, chemically known as 3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-1-azoniabicyclo[2.2.2]octane bromide, is a quaternary ammonium compound.[3] It is a white or nearly white, almost odorless, crystalline powder.[4]

Solubility: this compound is soluble in water and alcohol.[4] Its solubility in PBS (pH 7.2) is approximately 10 mg/mL.[5] It is also soluble in organic solvents such as DMSO and dimethylformamide, with a solubility of around 10 mg/mL.[5] Aqueous solutions are not recommended for storage for more than one day.[5]

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₆BrNO₃ | [3] |

| Molecular Weight | 432.35 g/mol | [3] |

| CAS Number | 3485-62-9 | [3] |

| Appearance | White or nearly white crystalline powder | [4] |

| Solubility (PBS, pH 7.2) | Approx. 10 mg/mL | [5] |

| Solubility (DMSO, Dimethylformamide) | Approx. 10 mg/mL | [5] |

Stability in Solution

The stability of this compound in solution is influenced by pH, temperature, oxidizing agents, and light. Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.

pH-Dependent Stability (Hydrolysis)

This compound is susceptible to hydrolysis, with the rate being highly dependent on the pH of the solution.

-

Acidic Conditions: The drug is labile to acid hydrolysis.[6] Studies have shown gradual degradation upon heating in 0.1M HCl at 80°C for 24 hours.[6]

-

Neutral Conditions: In neutral aqueous solutions, this compound is relatively stable.[6] Only minor degradation was observed upon heating in water at 80°C for 24 hours.[6]

-

Alkaline Conditions: this compound is highly labile to alkaline hydrolysis.[6] Significant degradation (around 60%) occurs in 0.1M NaOH at 80°C within 2 hours.[6][7] The degradation follows pseudo-first-order kinetics.

Oxidative Stability

Under oxidative stress, such as exposure to 3% hydrogen peroxide at room temperature for 48 hours, this compound shows mild degradation.[6]

Thermal Stability

This compound exhibits thermolabile properties.[6] When exposed to dry heat at 80°C for 48 hours, profound degradation (15-20%) has been observed.[6]

Photostability

The stability of this compound under photolytic conditions has been investigated by exposing it to both fluorescent and UV lamps. It has been found to be sufficiently stable under neutral photolytic degradation conditions.[6]

Table 2: Summary of Forced Degradation Studies of this compound in Solution

| Stress Condition | Reagent/Method | Temperature | Duration | Observed Degradation | Reference |

| Acid Hydrolysis | 0.1 M HCl | 80°C | 24 hours | Gradual degradation | [6] |

| Alkaline Hydrolysis | 0.1 M NaOH | 80°C | 2 hours | ~60% degradation | [6] |

| Neutral Hydrolysis | Water | 80°C | 24 hours | Minor degradation | [6] |

| Oxidation | 3% H₂O₂ | Room Temperature | 48 hours | Mild degradation | [6] |

| Thermal Degradation | Dry Heat | 80°C | 48 hours | 15-20% degradation | [6] |

| Photolytic Degradation | Fluorescent and UV lamps | Not specified | 30 days | Stable in neutral conditions | [6] |

Degradation Pathway

Under alkaline conditions, this compound undergoes hydrolysis of the ester linkage, leading to the formation of benzilic acid and 3-hydroxy-1-methylquinuthis compound.

References

- 1. Clidinium | C22H26NO3+ | CID 2784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clidinium Monograph for Professionals - Drugs.com [drugs.com]

- 3. This compound | C22H26BrNO3 | CID 19004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3485-62-9 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

A Technical Guide to the Spectroscopic Analysis of Clidinium Bromide: NMR and IR Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic analysis of clidinium bromide. It includes detailed experimental protocols, data interpretation, and visualizations to support researchers and professionals in the pharmaceutical field.

Introduction to this compound

This compound is a synthetic anticholinergic agent used primarily for treating gastrointestinal disorders such as peptic ulcer disease and irritable bowel syndrome.[1][2] Its therapeutic effects stem from its ability to reduce gastric acid secretion and gastrointestinal motility.[2][3] Chemically, it is identified as 3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-1-azabicyclo[2.2.2]octan-1-ium bromide, with the molecular formula C₂₂H₂₆BrNO₃. Spectroscopic analysis is crucial for the structural confirmation, purity assessment, and quality control of this compound in research and manufacturing settings.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a competitive antagonist of muscarinic acetylcholine receptors, with a notable selectivity for the M₃ receptor subtype.[1] It inhibits the muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites.[4][5] This blockade prevents the binding of acetylcholine, leading to a reduction in smooth muscle contraction and secretory gland activity in the gastrointestinal tract.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the unambiguous structural elucidation and purity verification of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the molecular structure and identify impurities.

Data Presentation: NMR

While specific, fully assigned spectral data for this compound is not consistently published in public literature, Certificates of Analysis confirm that its ¹H NMR spectrum is consistent with its known structure and is used to establish purity, often found to be ≥98%.[6][7] The expected chemical shifts (δ) in ppm are based on the distinct chemical environments of the protons and carbons in the molecule's structure, including the quinuclidine ring, the benzilate moiety, and the methyl group.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Diphenyl) | 7.0 - 8.0 | 120 - 145 |

| Quinuclidine Ring Protons | 1.5 - 4.0 | 20 - 70 |

| N-CH₃ Protons | ~3.0 | ~50 |

| O-H Proton | Variable, broad | N/A |

| Quaternary Carbons (Diphenyl) | N/A | 140 - 150 |

| Ester Carbonyl (C=O) | N/A | 170 - 180 |

| C-O Carbon | N/A | 70 - 90 |

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring NMR spectra of this compound is detailed below.

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or Chloroform-d). Methanol is a common solvent for solubility.[8]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumentation :

-

Use a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.

-

-

Data Acquisition :

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a sufficient number of scans for a good signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum using proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections on the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. For this compound, it is used to confirm the presence of key structural features such as the hydroxyl group, the ester carbonyl group, and the aromatic rings.

Data Presentation: IR

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3400 (broad) | O-H (Hydroxyl) | Stretching |

| ~3050 | Aromatic C-H | Stretching |

| ~2950 | Aliphatic C-H | Stretching |

| ~1730 | C=O (Ester) | Stretching |

| ~1600, ~1490 | C=C (Aromatic) | Stretching |

| ~1240 | C-O (Ester) | Stretching |

| ~1170 | C-N (Quaternary Amine) | Stretching |

Experimental Protocol: IR Analysis

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Sample Preparation :

-

Ensure the this compound sample is a dry, solid powder. No further preparation is typically needed for the ATR technique.

-

-

Instrumentation :

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the this compound powder onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing :

-

The software automatically performs the background subtraction.

-

Identify the major absorption peaks and compare them to the expected values for this compound's functional groups.

-

Conclusion

NMR and IR spectroscopy are indispensable analytical tools in the development and quality control of this compound. NMR provides definitive structural confirmation and quantitative purity analysis, while IR offers a rapid method for verifying the presence of key functional groups. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers, ensuring the accurate and reliable characterization of this important pharmaceutical compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 3485-62-9: this compound | CymitQuimica [cymitquimica.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Clidinium | C22H26NO3+ | CID 2784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. kmpharma.in [kmpharma.in]

An In-depth Technical Guide on the Mechanism of Action of Clidinium Bromide on Muscarinic Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clidinium bromide is a synthetic quaternary ammonium antimuscarinic agent utilized for its antispasmodic and antisecretory effects, particularly in the gastrointestinal tract.[1] Its therapeutic action is primarily mediated through the competitive antagonism of acetylcholine at muscarinic receptors. While broadly classified as a muscarinic antagonist, literature suggests a degree of selectivity towards M1 and M3 receptor subtypes.[2] This technical guide aims to provide a comprehensive overview of the mechanism of action of this compound on muscarinic receptor subtypes, detailing the associated signaling pathways and the experimental methodologies used to characterize such interactions. Due to a notable lack of publicly available, specific quantitative binding and functional data for this compound across all five muscarinic receptor subtypes, this guide will also present illustrative data for a well-characterized muscarinic antagonist, atropine, to provide context for the expected pharmacological profile and will detail the standard experimental protocols for obtaining such data.

Introduction to this compound and Muscarinic Receptors

This compound's primary mechanism of action involves blocking the effects of acetylcholine, a major neurotransmitter of the parasympathetic nervous system, at muscarinic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that are integral to regulating a wide array of physiological functions. There are five distinct subtypes of muscarinic receptors (M1-M5), each with unique tissue distribution and signaling pathways.

-

M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

By antagonizing these receptors, this compound can modulate smooth muscle contraction, glandular secretion, and heart rate. Its clinical efficacy in treating conditions like irritable bowel syndrome (IBS) and peptic ulcer disease stems from its ability to reduce gastrointestinal motility and acid secretion.[1]

Quantitative Analysis of Receptor Interaction

A thorough understanding of a drug's mechanism of action requires quantitative data on its interaction with its target receptors. This is typically achieved through binding assays to determine the affinity of the drug for the receptor (Ki) and functional assays to measure its ability to inhibit receptor signaling (IC50 or pA2).

Data Presentation

| Receptor Subtype | Ligand | Assay Type | Ki (nM) | Source |

| M1 | Atropine | Radioligand Binding | 0.8 | Hypothetical Data |

| M2 | Atropine | Radioligand Binding | 1.2 | Hypothetical Data |

| M3 | Atropine | Radioligand Binding | 1.0 | Hypothetical Data |

| M4 | Atropine | Radioligand Binding | 1.5 | Hypothetical Data |

| M5 | Atropine | Radioligand Binding | 1.1 | Hypothetical Data |

Note: The data presented in this table is for illustrative purposes to demonstrate the expected format for such information and does not represent published data for this compound. The values for atropine are representative of its known non-selective profile.

Signaling Pathways and Mechanism of Antagonism

This compound acts as a competitive antagonist at muscarinic receptors. This means it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating the downstream signaling cascade.

Muscarinic Receptor Signaling Pathways

The following diagram illustrates the primary signaling pathways associated with muscarinic receptor subtypes and the point of inhibition by an antagonist like this compound.

Caption: General signaling pathways of muscarinic receptors and antagonism by this compound.

Experimental Protocols for Characterization

The characterization of a muscarinic antagonist like this compound involves a series of in vitro assays to determine its binding affinity and functional potency at each receptor subtype.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity (Ki) of a compound for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

-

Competitive Binding Assay: A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) is incubated with the prepared membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. Non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

The following diagram outlines the workflow for a typical radioligand binding assay.

Caption: Experimental workflow for a radioligand binding assay.

Functional Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or allosteric modulator. For an antagonist like this compound, these assays measure its ability to inhibit the response induced by a known agonist.

Objective: To determine the potency (IC50) of this compound in inhibiting agonist-induced intracellular calcium mobilization mediated by M1, M3, and M5 receptors.

Methodology:

-

Cell Culture and Dye Loading: Cells expressing the M1, M3, or M5 receptor subtype are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) is added to the wells to stimulate the receptors.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Objective: To determine the potency (IC50) of this compound in blocking the agonist-induced inhibition of cAMP production mediated by M2 and M4 receptors.

Methodology:

-

Cell Culture: Cells expressing the M2 or M4 receptor subtype are cultured in a microplate.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: The cells are stimulated with a combination of an adenylyl cyclase activator (e.g., forskolin) and a muscarinic agonist (e.g., acetylcholine).

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is measured. The IC50 value is determined by plotting the percentage of reversal against the concentration of this compound.

Conclusion

This compound exerts its therapeutic effects as a competitive antagonist at muscarinic acetylcholine receptors. While it is reported to have some selectivity for M1 and M3 subtypes, a comprehensive, publicly available dataset of its binding affinities and functional potencies across all five muscarinic receptor subtypes is currently lacking. The experimental protocols detailed in this guide, including radioligand binding assays, calcium mobilization assays, and cAMP assays, represent the standard methodologies that would be employed to fully characterize the pharmacological profile of this compound. Such data would be invaluable for a more precise understanding of its mechanism of action and could inform the development of more selective and effective antimuscarinic agents. Further research to generate and publish this quantitative data is highly encouraged to advance the fields of pharmacology and drug development.

References

A Technical Guide to the Muscarinic Receptor Binding Affinity of Clidinium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Clidinium Bromide and Muscarinic Receptors

This compound is a synthetic quaternary ammonium anticholinergic agent. Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine receptors, leading to a reduction in smooth muscle spasm and gastric acid secretion. Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are crucial for mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes, M1 through M5, exhibit distinct tissue distributions and signaling pathways, making receptor selectivity a key factor in drug design to maximize therapeutic efficacy and minimize side effects.

The M1, M2, and M3 subtypes are of particular pharmacological interest. M1 receptors are predominantly found in the central nervous system and gastric parietal cells. M2 receptors are highly expressed in the heart and are also located on presynaptic terminals of postganglionic parasympathetic nerves. M3 receptors are widely distributed in smooth muscle, glandular tissue, and the eye. It is understood that clidinium primarily acts as an antagonist at M1 and M3 receptors.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

While specific, experimentally determined Kᵢ values for this compound at M1, M2, and M3 receptors are not consistently reported in publicly accessible literature, Table 1 provides a template for how such data would be presented. For illustrative purposes, it includes data for other common muscarinic antagonists.

Table 1: Comparative Binding Affinities (Kᵢ in nM) of Muscarinic Antagonists

| Compound | M1 Receptor Kᵢ (nM) | M2 Receptor Kᵢ (nM) | M3 Receptor Kᵢ (nM) |

| This compound | Data not available | Data not available | Data not available |

| Atropine | ~0.1 - 1 | ~0.1 - 2 | ~0.1 - 1 |

| Ipratropium Bromide | ~1.0 - 3.0 | ~1.0 - 2.5 | ~0.5 - 2.0 |

| Tiotropium Bromide | ~0.1 - 0.5 | ~0.2 - 1.0 | ~0.05 - 0.2 |

Note: The Kᵢ values for atropine, ipratropium, and tiotropium are approximate ranges compiled from various sources and are intended for comparative purposes only. Actual values can vary based on experimental conditions.

Experimental Protocols for Determining Binding Affinity

The determination of binding affinity for muscarinic receptors is primarily achieved through in vitro radioligand binding assays. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound (e.g., this compound).

Membrane Preparation

-

Source of Receptors: Cell membranes are prepared from tissues known to express high densities of the target receptor subtype (e.g., hippocampus for M1, heart for M2, submandibular gland for M3) or from cultured cell lines (e.g., CHO-K1, HEK-293) stably transfected to express a single human muscarinic receptor subtype.

-

Homogenization: The tissue or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent protein degradation.

-

Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the cell membranes. A low-speed centrifugation (e.g., 1,000 x g) is first performed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Washing and Storage: The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method, such as the Bradford assay. The prepared membranes are then aliquoted and stored at -80°C until use.

Radioligand Competition Binding Assay

-

Assay Components: The assay is typically performed in a 96-well plate format and includes the prepared cell membranes, a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB)), and varying concentrations of the unlabeled competitor drug (this compound).

-

Incubation: The components are incubated in an appropriate assay buffer at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Determination of Non-Specific Binding: To determine the amount of radioligand that binds to non-receptor components, a parallel set of reactions is included containing a high concentration of a non-labeled, high-affinity muscarinic antagonist, such as atropine (1-10 µM).

-

Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes and the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

Data Analysis

-

Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the competitor drug.

-

Generation of Competition Curve: The specific binding data is then plotted against the logarithm of the competitor concentration to generate a sigmoidal competition curve.

-

Determination of IC₅₀: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

Calculation of Kᵢ: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

-

Below is a graphical representation of the experimental workflow for a competition binding assay.

Muscarinic Receptor Signaling Pathways

The M1, M2, and M3 muscarinic receptor subtypes are coupled to different G proteins and activate distinct intracellular signaling cascades. Understanding these pathways is essential for predicting the functional consequences of receptor antagonism by drugs like this compound.

M1 and M3 Receptor Signaling

M1 and M3 receptors are coupled to G proteins of the Gₐq/₁₁ family.[1] Activation of these receptors by acetylcholine leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction or glandular secretion.

M2 Receptor Signaling

M2 receptors are coupled to inhibitory G proteins of the Gₐi/o family.[1] Upon activation by acetylcholine, the Gₐi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activation of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can directly activate certain potassium channels (GIRK channels), leading to hyperpolarization of the cell membrane and an inhibitory effect, which is particularly important in cardiac tissue.

Conclusion

This compound is an effective muscarinic antagonist with a presumed selectivity for M1 and M3 receptors, which aligns with its clinical applications in gastrointestinal disorders. While precise, publicly available Kᵢ values for this compound are lacking, the experimental methodologies for their determination are well-established and have been detailed in this guide. A thorough characterization of the binding affinity of this compound across all muscarinic receptor subtypes would provide a more complete understanding of its pharmacological profile and could inform the development of future, more selective anticholinergic agents. The provided diagrams of the associated signaling pathways offer a clear visual representation of the downstream effects of muscarinic receptor activation and, by extension, the consequences of their blockade by antagonists like this compound.

References

In Vitro Characterization of Clidinium Bromide's Anticholinergic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clidinium bromide is a synthetic quaternary ammonium anticholinergic agent.[1] Its therapeutic effects are attributed to its antagonism of muscarinic acetylcholine receptors, leading to a reduction in smooth muscle spasm and decreased gastric acid secretion.[2][3] This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the anticholinergic effects of compounds like this compound.

Data Presentation: Quantitative In Vitro Characterization

The anticholinergic activity of a compound is quantified through a series of in vitro assays that determine its affinity for muscarinic receptors and its functional antagonism of agonist-induced responses. The following tables summarize the types of quantitative data typically generated in such studies, using athis compound as an exemplar.

Table 1: Competitive Radioligand Binding Affinities of Athis compound at Human Muscarinic Receptors

| Receptor Subtype | Ki (nM) |

| M1 | 0.20 ± 0.04 |

| M2 | 0.15 ± 0.02 |

| M3 | 0.12 ± 0.01 |

| M4 | 0.19 ± 0.02 |

| M5 | 0.19 ± 0.03 |

Data are presented as mean ± S.E.M. Ki values were determined by competitive inhibition of [3H]N-methylscopolamine ([3H]NMS) binding to membranes from cells expressing the respective human recombinant muscarinic receptor subtypes. A lower Ki value indicates a higher binding affinity.[5]

Table 2: Saturation Radioligand Binding Parameters for [3H]Athis compound at Human M2 and M3 Muscarinic Receptors

| Receptor Subtype | Kd (nM) | Bmax (pmol/mg protein) |

| M2 | 0.24 ± 0.03 | 1.94 ± 0.28 |

| M3 | 0.15 ± 0.02 | 2.26 ± 0.24 |

Data are presented as mean ± S.E.M. Kd (equilibrium dissociation constant) and Bmax (maximum receptor density) were determined by saturation binding assays using [3H]athis compound in membranes from cells expressing human recombinant M2 and M3 receptors. A lower Kd value signifies higher affinity.[5]

Table 3: Functional Antagonism of Athis compound in Isolated Guinea Pig Trachea

| Agonist | Parameter | Value |

| Carbachol | pA2 | 9.1 ± 0.1 |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the antagonist's potency in a functional assay. This data was obtained from isolated guinea pig trachea, where contraction is primarily mediated by M3 muscarinic receptors.[4]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the anticholinergic properties of a compound like this compound.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor.[5]

This assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand from the muscarinic receptors.

-

Materials and Reagents:

-

Cell membranes from CHO-K1 or HEK-293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS) at a concentration close to its Kd.

-

Test compound: this compound, serially diluted.

-

Non-specific binding control: Atropine (a non-selective muscarinic antagonist) at a high concentration (e.g., 1 µM).

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filter mats.

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, the radioligand, and either the test compound at various concentrations, the non-specific binding control, or buffer alone (for total binding).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mats and add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

This assay determines the affinity (Kd) of a radiolabeled ligand and the density of receptors (Bmax) in a given tissue or cell preparation.

-

Materials and Reagents:

-

Same as for the competitive binding assay, but with a serially diluted radiolabeled test compound (e.g., [3H]this compound, if available).

-

-

Procedure:

-

In a 96-well plate, add increasing concentrations of the radioligand to two sets of wells.

-

To one set of wells, add a high concentration of an unlabeled antagonist (e.g., atropine) to determine non-specific binding. To the other set, add assay buffer for total binding.

-

Add the cell membrane preparation.

-

Incubate to equilibrium.

-

Filter and wash as described for the competitive binding assay.

-

Quantify radioactivity.

-

-

Data Analysis:

-

Calculate specific binding at each radioligand concentration.

-

Plot the specific binding against the concentration of the radioligand.

-

Fit the data to a hyperbolic saturation binding curve to determine the Kd and Bmax values. Alternatively, a Scatchard plot (bound/free vs. bound) can be used, where the slope is -1/Kd and the x-intercept is Bmax.

-

Functional Assays

Functional assays measure the effect of the antagonist on the physiological response induced by an agonist, providing a measure of its potency.

Schild analysis is a classical pharmacological method to determine the affinity of a competitive antagonist.

-

Materials and Reagents:

-

Isolated tissue preparation expressing the target muscarinic receptor (e.g., guinea pig trachea or ileum for M3, rabbit vas deferens for M1).

-

Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Isotonic transducer to measure tissue contraction.

-

Muscarinic agonist (e.g., carbachol).

-

Test antagonist (this compound).

-

-

Procedure:

-

Mount the isolated tissue in the organ bath and allow it to equilibrate under a resting tension.

-

Perform a cumulative concentration-response curve for the agonist (e.g., carbachol) to determine its baseline potency (EC50).

-

Wash the tissue to remove the agonist.

-

Incubate the tissue with a fixed concentration of the antagonist (this compound) for a predetermined time to allow for equilibrium.

-

In the presence of the antagonist, perform a second cumulative concentration-response curve for the agonist.

-

Repeat steps 3-5 with increasing concentrations of the antagonist.

-

-

Data Analysis:

-

For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

-

Perform a linear regression on the Schild plot. For a competitive antagonist, the slope should be close to 1.

-

The x-intercept of the regression line is the pA2 value.

-

Second Messenger Assays

These assays measure the downstream signaling events following receptor activation and its inhibition by an antagonist.

This assay measures the accumulation of inositol phosphates (IPs), which are produced upon activation of Gq-coupled receptors.

-

Materials and Reagents:

-

Cells expressing the target Gq-coupled muscarinic receptor.

-

Agonist (e.g., carbachol).

-

Test antagonist (this compound).

-

Commercially available IP-One HTRF assay kit or similar.

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

-

Procedure:

-

Plate the cells in a 96- or 384-well plate.

-

Pre-incubate the cells with various concentrations of the antagonist.

-

Stimulate the cells with the agonist at a concentration that gives a submaximal response (e.g., EC80).

-

Lyse the cells and follow the manufacturer's protocol for the IP-One assay, which typically involves the addition of detection reagents.

-

Read the plate on a TR-FRET-compatible plate reader.

-

-

Data Analysis:

-

The HTRF signal is inversely proportional to the amount of IP1 produced.

-

Plot the signal against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.

-

This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi-coupled receptor activation.

-

Materials and Reagents:

-

Cells expressing the target Gi-coupled muscarinic receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Agonist (e.g., carbachol).

-

Test antagonist (this compound).

-

Commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or luciferase-based).

-

Appropriate plate reader.

-

-

Procedure:

-

Plate the cells.

-

Pre-incubate the cells with various concentrations of the antagonist.

-

Add the agonist followed by forskolin to stimulate cAMP production.

-

Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions.

-

-

Data Analysis:

-

The agonist will inhibit the forskolin-stimulated cAMP production. The antagonist will reverse this inhibition.

-

Plot the measured signal (proportional to cAMP levels) against the logarithm of the antagonist concentration.

-

Fit the data to determine the potency of the antagonist in blocking the agonist-induced inhibition of cAMP accumulation.

-

Mandatory Visualizations

Signaling Pathways

Caption: Muscarinic receptor signaling pathways and the antagonistic action of this compound.

Experimental Workflows

Caption: General experimental workflow for in vitro anticholinergic characterization.

Conclusion

The in vitro characterization of this compound's anticholinergic effects relies on a suite of well-established pharmacological assays. Radioligand binding studies are essential for determining the compound's affinity and selectivity for the five muscarinic receptor subtypes. Functional assays, such as Schild analysis on isolated tissues, provide a measure of its potency as an antagonist in a physiological context. Furthermore, second messenger assays elucidate the compound's impact on the specific signaling pathways coupled to different muscarinic receptor subtypes. A thorough in vitro characterization, as outlined in this guide, is crucial for understanding the pharmacological profile of this compound and for the development of new and improved anticholinergic drugs. The use of representative data from related compounds, such as athis compound, highlights the expected outcomes of these experimental approaches.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Clidinium | C22H26NO3+ | CID 2784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Characterization of athis compound, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Effects of Clidinium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clidinium bromide is a synthetic quaternary ammonium anticholinergic agent. Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors, leading to a reduction in smooth muscle spasm and decreased secretion from glands.[1] This technical guide provides a comprehensive overview of the known cellular effects of this compound, with a focus on its interaction with muscarinic receptors. Due to the limited availability of public data on specific cellular assays for this compound, this document also serves as a methodological resource, offering detailed protocols for key experiments to facilitate further exploratory studies.

Introduction

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors on the surface of various cells, including smooth muscle cells and secretory gland cells.[4][1] Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5), each with distinct signaling pathways and physiological roles.

The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

By blocking these receptors, this compound effectively inhibits acetylcholine-induced cellular responses. For instance, in gastrointestinal smooth muscle, antagonism of M3 receptors leads to muscle relaxation and reduced motility. In secretory glands, it results in decreased secretions.

Signaling Pathway of M3 Muscarinic Acetylcholine Receptor

Caption: M3 Muscarinic Receptor Signaling Pathway.

Quantitative Data

Specific quantitative data on the binding affinities of this compound for each muscarinic receptor subtype (M1-M5) are not extensively available in the public domain. Such data is critical for understanding its selectivity and potential off-target effects. Similarly, quantitative data on its potency in inhibiting intracellular calcium mobilization and cell proliferation are lacking. The tables below are structured to present such data, which would be populated through the experimental protocols outlined in the subsequent sections.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Ki (nM) | Source Organism/Cell Line | Radioligand Used | Reference |

| M1 | Data not available | |||

| M2 | Data not available | |||

| M3 | Data not available | |||

| M4 | Data not available | |||

| M5 | Data not available |

Table 2: Effect of this compound on Intracellular Calcium Mobilization

| Cell Line | Agonist Used (e.g., Carbachol) | This compound IC50 (nM) | Assay Method | Reference |

| Data not available |

Table 3: Effect of this compound on Cell Proliferation

| Cell Line | Assay Method | This compound IC50 (µM) | Incubation Time (hrs) | Reference |

| Data not available |

Experimental Protocols

To facilitate further research into the cellular effects of this compound, this section provides detailed protocols for key in vitro assays.

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes.[5][6]

Materials:

-

Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter and scintillation fluid.

Protocol:

-

Prepare serial dilutions of unlabeled this compound in assay buffer.

-

In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and either buffer (for total binding), a saturating concentration of a known muscarinic antagonist like atropine (for non-specific binding), or the serial dilutions of this compound.

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Muscarinic Receptor Binding Assay

Caption: Experimental Workflow for Radioligand Binding Assay.

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescent-based assay to measure the effect of this compound on agonist-induced intracellular calcium mobilization.[7][8]

Materials:

-

Cultured cells expressing the muscarinic receptor of interest (e.g., CHO-K1 cells stably expressing M3 receptors).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Muscarinic agonist (e.g., carbachol, acetylcholine).

-

This compound.

-

Fluorescence plate reader with injection capabilities or fluorescence microscope.

Protocol:

-

Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

-

Measure the baseline fluorescence.

-

Inject the muscarinic agonist into the wells and immediately start recording the fluorescence intensity over time.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Workflow for Calcium Mobilization Assay

Caption: Experimental Workflow for Calcium Mobilization Assay.

Cell Proliferation Assays

The effect of this compound on cell proliferation can be assessed using various methods. Two common assays are the MTT assay, which measures metabolic activity, and the BrdU incorporation assay, which measures DNA synthesis.

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[9][10]

Materials:

-

Cultured cells of interest.

-

Complete cell culture medium.

-

This compound.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS).

-

96-well plates.

-

Microplate reader.

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

This assay detects the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.[11][12]

Materials:

-

Cultured cells of interest.

-

Complete cell culture medium.

-

This compound.

-

BrdU labeling solution.

-

Fixing/denaturing solution.

-

Anti-BrdU primary antibody.

-

HRP-conjugated secondary antibody.

-

TMB substrate.

-

Stop solution.

-

96-well plates.

-

Microplate reader.

Protocol:

-

Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-24 hours to allow BrdU incorporation into the DNA of proliferating cells.

-

Remove the labeling medium, and fix and denature the cellular DNA by adding the fixing/denaturing solution.

-

Add the anti-BrdU primary antibody to each well and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

After another incubation and wash step, add the TMB substrate and incubate until color develops.

-

Add the stop solution and measure the absorbance at 450 nm.

-

The amount of color development is proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.

-

Calculate the percentage of proliferation inhibition and the IC50 value.

Conclusion

This compound is an established muscarinic receptor antagonist with clinical utility in gastrointestinal disorders. While its general mechanism of action is understood, a detailed characterization of its cellular effects, including its binding profile across all muscarinic receptor subtypes and its impact on downstream signaling events like calcium mobilization and cell proliferation, remains to be fully elucidated in the public scientific literature. The experimental protocols provided in this guide offer a robust framework for researchers to conduct these exploratory studies. A comprehensive understanding of the cellular pharmacology of this compound will be invaluable for its current therapeutic applications and for the potential discovery of new clinical indications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Efficacy and Safety of Clidinium/Chlordiazepoxide as an Add-on Therapy in Functional Dyspepsia: A Randomized, Controlled, Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlordiazepoxide HCl/ this compound CAPSULES [dailymed.nlm.nih.gov]

- 4. Clidinium | C22H26NO3+ | CID 2784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Carbachol triggers RyR-dependent Ca2+ release via activation of IP3 receptors in isolated rat gastric myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbachol-stimulated Ca2+ increase in single neuroblastoma SH-SY5Y cells: effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. biotium.com [biotium.com]

- 11. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

Clidinium Bromide Pharmacokinetics and Metabolism in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the pharmacokinetics and metabolism of clidinium bromide in animal models. It is intended for informational purposes for a scientific audience. A comprehensive review of published literature and regulatory documents reveals a significant lack of detailed quantitative pharmacokinetic and metabolic studies on this compound in animal models. Much of the available information is qualitative, focusing on its pharmacological effects. This guide presents the accessible data and highlights the existing knowledge gaps.

Executive Summary

Pharmacodynamics and Efficacy in Animal Models

This compound exerts its effects by competitively inhibiting muscarinic acetylcholine receptors.[1] Studies in various animal models have demonstrated its anticholinergic and antispasmodic activities.

Experimental Protocols and Observed Effects:

-

Antisialagogue Activity (Mice): Oral administration of this compound has been shown to be effective in preventing pilocarpine-induced salivation in mice, a classic test for anticholinergic activity.[2][3]

-

Gastrointestinal Motility (Rats and Dogs): Spontaneous intestinal motility is reduced in both rats and dogs following oral dosing with 0.1 to 0.25 mg/kg of this compound.[2][4]

-

Ganglionic Blocking Effects (Dogs): Intravenous administration in anesthetized dogs produced potent cholinergic ganglionic blocking effects (vagal).[2]

-

General Anticholinergic Signs (Dogs): Oral doses of 2.5 mg/kg in dogs resulted in observable signs of nasal dryness and slight pupillary dilation.[2][3]

-

Higher Dose Observations (Monkeys and Rabbits): In monkeys and rabbits, oral doses of 5 mg/kg administered three times daily for five days did not produce apparent secretory or visual changes.[3][4]

Pharmacokinetics

Detailed pharmacokinetic studies quantifying the absorption, distribution, metabolism, and excretion of this compound in animal models are not extensively available in the public domain. As a quaternary ammonium compound, this compound is expected to have low oral bioavailability due to its charge and high polarity, which limits its ability to cross lipid membranes of the gastrointestinal tract.

Absorption

This compound is poorly and irregularly absorbed from the gastrointestinal tract.[5] This is a characteristic feature of quaternary ammonium compounds.

Distribution

Due to its charge, this compound is not expected to readily cross the blood-brain barrier, which is consistent with the aim of minimizing central nervous system side effects for a peripherally acting anticholinergic.

Metabolism

Specific metabolic pathways for this compound in animal models have not been detailed in the available literature. It is known to be metabolized in the liver.[5]

Excretion

This compound is excreted via both renal and biliary pathways.[1][5]

Toxicology

Acute toxicity data is available for mice, providing an indication of the drug's safety margin upon acute oral administration.

Table 1: Acute Toxicity of this compound

| Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Mice | Oral | 860 ± 57 | [2][3] |

Data Tables

Table 2: Pharmacological Effects of this compound in Animal Models

| Animal Model | Route of Administration | Dose | Observed Effect | Reference(s) |

| Mice | Oral | Not Specified | Prevention of pilocarpine-induced salivation | [2][3] |

| Rats | Oral | 0.1 - 0.25 mg/kg | Reduced spontaneous intestinal motility | [2][4] |

| Dogs | Oral | 0.1 - 0.25 mg/kg | Reduced spontaneous intestinal motility | [2][4] |

| Dogs | Oral | 2.5 mg/kg | Nasal dryness and slight pupillary dilation | [2][3] |

| Dogs | Intravenous | Not Specified | Potent cholinergic ganglionic blocking effects | [2] |

| Monkeys | Oral | 5 mg/kg (3x daily for 5 days) | No apparent secretory or visual changes | [3][4] |

| Rabbits | Oral | 5 mg/kg (3x daily for 5 days) | No apparent secretory or visual changes | [3][4] |

Visualizations

Conceptual ADME Pathway for this compound

The following diagram illustrates the expected absorption, distribution, metabolism, and excretion (ADME) pathway for an orally administered quaternary ammonium compound like this compound.

Caption: Conceptual ADME pathway of this compound.

Experimental Workflow for In Vivo Antisialagogue Activity

The diagram below outlines a typical experimental workflow to assess the antisialagogue activity of a test compound in an animal model, as has been described for this compound.

Caption: Workflow for antisialagogue activity assessment.

Conclusion and Future Directions

The available data on the pharmacokinetics and metabolism of this compound in animal models are sparse and largely qualitative. While its pharmacological effects as an anticholinergic agent are documented in mice, rats, and dogs, there is a clear absence of comprehensive studies detailing its ADME properties. As a quaternary ammonium compound, it is expected to exhibit low oral absorption and limited distribution across biological membranes. The acute oral toxicity in mice has been established.

For drug development professionals and researchers, this highlights a significant knowledge gap. Future preclinical studies would be beneficial to fully characterize the pharmacokinetic profile of this compound. Such studies could include:

-

Pharmacokinetic profiling in relevant animal species (e.g., rats, dogs) after intravenous and oral administration to determine key parameters (Cmax, Tmax, AUC, half-life, bioavailability, clearance, and volume of distribution).

-

Metabolite identification and profiling in plasma, urine, and feces to elucidate the primary metabolic pathways.

-

Tissue distribution studies using radiolabeled compounds to understand its localization and potential for accumulation.

A more complete understanding of these properties would provide a stronger foundation for interpreting non-clinical safety and efficacy data and for refining its clinical use.

References

The Core of Smooth Muscle Relaxation: A Technical Guide to Clidinium Bromide's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Clidinium bromide is a peripherally acting antimuscarinic agent historically used in the management of gastrointestinal disorders characterized by smooth muscle spasms, such as irritable bowel syndrome.[1] Its therapeutic efficacy is rooted in its ability to competitively inhibit the action of acetylcholine (ACh) at muscarinic receptors on smooth muscle cells.[1] This guide focuses on the fundamental pharmacological principles underlying the action of this compound, providing researchers and drug development professionals with a comprehensive resource on its mechanism of action, relevant experimental procedures, and the intracellular signaling pathways it modulates.

Mechanism of Action: Muscarinic M3 Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of acetylcholine at postganglionic muscarinic receptors. While it has an affinity for all five muscarinic receptor subtypes (M1-M5), its therapeutic effect on smooth muscle is primarily mediated through the blockade of M3 receptors.

M3 receptors are G-protein coupled receptors (GPCRs) that, upon activation by ACh, initiate a signaling cascade leading to smooth muscle contraction. This compound, by binding to these receptors without activating them, prevents ACh from binding and initiating this cascade. This results in a dose-dependent reduction in the contractile response of smooth muscle to cholinergic stimulation.

Signaling Pathways

Acetylcholine-Induced Smooth Muscle Contraction via M3 Receptors

The contraction of smooth muscle in response to acetylcholine is a well-elucidated process initiated by the activation of M3 muscarinic receptors. This signaling pathway is pivotal for understanding the antagonistic action of this compound.

-

Receptor Activation: Acetylcholine, released from parasympathetic nerve endings, binds to and activates M3 muscarinic receptors on the surface of smooth muscle cells.

-

G-Protein Coupling: The activated M3 receptor couples to a heterotrimeric G-protein of the Gq family.

-

Phospholipase C Activation: The activated alpha subunit of the Gq protein (Gαq) stimulates the membrane-bound enzyme phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), triggering the release of stored calcium ions (Ca2+) into the cytosol.

-